8-Chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 8-Chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 304877-92-7
VCID: VC0471447
InChI: InChI=1S/C14H12ClFN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=C(C=C3)F
Molecular Formula: C14H12ClFN4O2
Molecular Weight: 322.72g/mol

8-Chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 304877-92-7

Main Products

VCID: VC0471447

Molecular Formula: C14H12ClFN4O2

Molecular Weight: 322.72g/mol

8-Chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 304877-92-7

CAS No. 304877-92-7
Product Name 8-Chloro-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C14H12ClFN4O2
Molecular Weight 322.72g/mol
IUPAC Name 8-chloro-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C14H12ClFN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(15)17-11)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
Standard InChIKey LKMOVYWEDIGANL-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=C(C=C3)F
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=C(C=C3)F
PubChem Compound 3150988
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator